molecular formula C16H15ClN4O4S B2628018 5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903433-52-2

5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2628018
CAS No.: 1903433-52-2
M. Wt: 394.83
InChI Key: GDZZWNSFAGRIMY-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide is a high-purity synthetic compound offered for research and development purposes. This molecule features a hybrid structure combining a benzenesulfonamide moiety with a benzo[d][1,2,3]triazin-4-one ring system, linked through an ethyl chain. The benzenesulfonamide group is a privileged scaffold in medicinal chemistry, frequently found in molecules designed to target enzymes and receptors . Similarly, the 1,2,3-triazine core is a nitrogen-rich heterocycle of significant interest in the design of novel bioactive compounds . This unique architecture makes it a compound of interest for investigating new chemical entities in various fields, including medicinal chemistry and drug discovery. Researchers can utilize it as a key intermediate for synthesizing more complex molecules or as a lead compound for biological screening. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4S/c1-25-14-7-6-11(17)10-15(14)26(23,24)18-8-9-21-16(22)12-4-2-3-5-13(12)19-20-21/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZZWNSFAGRIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, which includes a sulfonamide functional group along with chloro and methoxy substituents, suggests potential for diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 385.87 g/mol. The structural complexity indicates potential interactions within biological systems, which can lead to various pharmacological effects.

Key Physical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight385.87 g/mol
SolubilityVariable
Melting PointNot specified

Synthesis

The synthesis of this compound involves multi-step organic reactions that require careful control of conditions such as temperature and solvent choice to achieve high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized product.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, related triazolobenzodithiazines have demonstrated tumor growth inhibitory effects against various human cancer cell lines . The mechanism may involve the inhibition of specific pathways essential for cancer cell proliferation.

Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic potency of several compounds against 12 human cancer cell lines. Compounds with structural similarities showed promising results in inhibiting tumor growth, suggesting that further investigation into this compound could yield valuable insights into its anticancer potential .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interfere with specific enzymatic pathways or cellular processes critical for the survival and proliferation of target cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazine and Sulfonamide Moieties

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on activity and pharmacokinetics:

Key Observations :
  • Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl (CF3) substituents on the triazine (e.g., 28, 34) exhibit superior antiproliferative activity (IC50 < 1 μM) compared to methoxy (OMe) or fluorophenyl derivatives .
  • Metabolic Stability : The presence of EWGs like CF3 or fluorophenyl enhances metabolic stability in human liver microsomes (HLM t1/2 > 35 min), likely due to reduced cytochrome P450-mediated oxidation .
  • 4-Oxobenzo-triazin Moiety : The target compound and BD01416574 share this group, which improves solubility and enzyme binding but may reduce cytotoxicity compared to triazine derivatives with aryl substituents .

Analogues with Varied Linker Groups

The ethyl linker in the target compound is critical for spatial orientation. Analogues with alternative linkers (e.g., methylthio, benzylthio) show distinct activity profiles:

Table 2: Impact of Linker Modifications
Compound ID/Name Linker Type Activity (HCT-116 IC50, μM) Notes Reference
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) Benzylthio (-SCH2Ph) 2.3 Reduced potency due to steric bulk
4-Chloro-2-ethoxycarbonylmethylthio-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (14) Ethoxycarbonylmethyl 4.1 Poor cellular uptake
Key Observations :
  • Ethyl Linker : The target compound’s ethyl group balances flexibility and steric hindrance, unlike bulkier benzylthio linkers (e.g., 51), which reduce activity .
  • Polar Linkers : Ethoxycarbonylmethyl (14) decreases membrane permeability, highlighting the importance of lipophilic linkers for bioavailability .

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